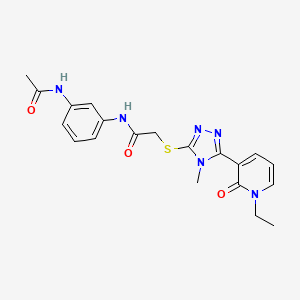

![molecular formula C20H21N3O3S2 B2685794 N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 955778-24-2](/img/structure/B2685794.png)

N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit a wide range of properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using a variety of techniques, including spectroscopic methods such as infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR), and mass spectrometry .Aplicaciones Científicas De Investigación

Antibacterial Agents

- A study by Palkar et al. (2017) discussed the synthesis and antibacterial evaluation of analogs related to the benzo[d]thiazol nucleus, highlighting their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antimicrobial Agents

- Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibiting potent antimicrobial activity, indicating the significance of benzothiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Stem Cell Research

- Ries et al. (2013) highlighted the role of a related small molecule in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, emphasizing its potential in stem cell research (Ries et al., 2013).

Synthesis of Organic Materials

- The research by Qian et al. (2017) presented a method for synthesizing benzothiazoles, commonly used in pharmaceuticals and organic materials, showcasing the versatility of benzothiazole derivatives in chemical synthesis (Qian et al., 2017).

Anticancer Activity

- Lombardo et al. (2004) identified a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).

Antifungal and Anti-inflammatory Activities

- Mhaske et al. (2011) synthesized substituted thiazole carboxamides and assessed their antimicrobial activities, finding some compounds effective against both gram-positive and gram-negative bacteria (Mhaske et al., 2011).

Drug Discovery Building Blocks

- Durcik et al. (2020) described an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery (Durcik et al., 2020).

Corrosion Inhibition

- Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for steel, indicating their potential in industrial applications (Hu et al., 2016).

Mecanismo De Acción

Target of Action

N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a compound that has been found to have diverse biological activities Compounds with a thiazole ring, such as this one, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, such as inhibiting the synthesis of prostaglandins and acting as antioxidants .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .

Cellular Effects

Benzothiazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and altering gene expression .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-2-5-17(6-3-14)28(25,26)23-10-8-15(9-11-23)20(24)22-16-4-7-19-18(12-16)21-13-27-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXAFQJXHNELRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

![6-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2685718.png)

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)

![5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2685727.png)

![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)

![Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2685733.png)

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)